molecular formula C21H19FN4O3S B2678942 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one CAS No. 2034399-89-6

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

Cat. No. B2678942
CAS RN: 2034399-89-6
M. Wt: 426.47
InChI Key: BWFJMGSJSFVCPR-UHFFFAOYSA-N
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Description

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Quinazolinone Derivatives Synthesis : The synthesis of quinazolinone derivatives is a subject of significant interest due to their potential pharmacological activities. Quinazolinones, including those with substitutions at various positions, have been synthesized through reactions involving key intermediates such as anthranilates and dithiocarbamic acid, among others. These synthetic pathways are crucial for exploring the structure-activity relationships of quinazolinones and developing new therapeutic agents (Osarumwense Peter Osarodion, 2023).

Antimicrobial Activities : Several quinazolinone derivatives have been evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains. These activities make them potential candidates for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Alagarsamy et al., 2016).

Analgesic and Anti-inflammatory Properties : Quinazolinone derivatives have also been investigated for their analgesic and anti-inflammatory properties. Some compounds have shown significant activity in preclinical models, suggesting their potential as new pain management and anti-inflammatory therapies (V. Alagarsamy et al., 2011).

Antitumor and Anti-angiogenic Effects : Certain quinazolinone compounds exhibit antitumor and anti-angiogenic effects, making them interesting candidates for cancer research. These compounds can inhibit tumor growth and angiogenesis, a crucial process for tumor development and metastasis, thereby providing a potential pathway for cancer therapy development (S. Wedge et al., 2002).

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-28-12-4-11-26-20(27)16-5-2-3-6-17(16)23-21(26)30-13-18-24-19(25-29-18)14-7-9-15(22)10-8-14/h2-3,5-10H,4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFJMGSJSFVCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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